
1,3-Bis(4-Aminophenyl)urea
Overview
Description
Preparation Methods
Synthetic Routes for 1,3-Bis(4-Aminophenyl)urea
Reaction of Primary Amines with Carbonates
A prominent method for synthesizing this compound involves the reaction of primary amines with carbonates in the presence of a base catalyst. This approach, detailed in US Patent 5902899A , avoids toxic intermediates like phosgene and isocyanates. For example, propylamine reacts with ethylene carbonate under controlled conditions:
$$
\text{2 R-NH}2 + \text{O=C(OCH}2\text{CH}2\text{O)} \rightarrow \text{R-NH-C(O)-NH-R} + 2 \text{HOCH}2\text{CH}_2\text{OH}
$$
Key Conditions :
- Catalyst : Sodium methoxide (28% methanol solution) at 0.0175 moles per 0.175 moles of ethylene carbonate.
- Temperature : 95–100°C for 3 hours under autoclave pressure (3 kgf/cm²).
- Yield : 85.1% after crystallization with water.
This method’s scalability is enhanced by continuous flow reactors, which improve mixing and heat transfer. The avoidance of high-pressure equipment simplifies industrial implementation.
Optimization of Reaction Conditions
Catalytic Systems and Base Selection
The choice of base significantly impacts reaction efficiency. Sodium methoxide in methanol accelerates the carbonate-amine reaction by deprotonating the amine, enhancing nucleophilicity. Comparative studies show that weaker bases like potassium carbonate result in lower yields (<60%), while stronger bases (e.g., NaOH) lead to side-product formation.
Solvent and Temperature Effects
Solvent Systems :
- Water : Used as a poor solvent to crystallize the product.
- DMSO : Facilitates polar interactions in isocyanate-based synthesis.
- Acetone-Methanol Mixtures : Improve solubility of intermediates during workup.
Temperature : Reactions above 100°C risk urea decomposition, whereas temperatures below 80°C prolong reaction times. The optimal range of 90–100°C balances speed and stability.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems reduces batch-to-batch variability and enhances safety by minimizing exposure to high-pressure conditions. For example, a tubular reactor with inline mixing achieves 90% conversion in 1 hour, compared to 3 hours in batch processes.
Waste Management
Ethylene glycol, a byproduct of carbonate-based synthesis, is recycled via distillation. This reduces raw material costs by 15–20% in large-scale operations.
Comparative Analysis of Methods
The carbonate method is preferred for industrial applications due to higher yields and simpler byproduct management. Conversely, the isocyanate method suits small-scale syntheses requiring high purity.
Challenges and Limitations
Moisture Sensitivity
Isocyanate-based routes demand anhydrous conditions, increasing operational costs. Even trace moisture reduces yields by 20–30% due to competitive hydrolysis.
Catalyst Recovery
Sodium methoxide cannot be easily recovered from reaction mixtures, necessitating additional purification steps. Immobilized catalysts on silica gel are under investigation to address this issue.
Chemical Reactions Analysis
Types of Reactions
NSC15364 undergoes several types of chemical reactions, including:
Reduction: The nitro groups in the precursor compound are reduced to amino groups.
Substitution: The formation of the urea linkage involves a substitution reaction where phosgene reacts with 4-nitroaniline.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups to amino groups.
Substitution: Phosgene is used in the formation of the urea linkage.
Major Products
Scientific Research Applications
NSC15364 has a wide range of scientific research applications, including:
Mechanism of Action
NSC15364 exerts its effects by directly interacting with VDAC1, a mitochondrial membrane protein involved in the regulation of apoptosis . By inhibiting VDAC1 oligomerization, NSC15364 prevents the formation of apoptotic pores in the mitochondrial membrane, thereby inhibiting the apoptotic process . This interaction is crucial for maintaining mitochondrial function and preventing cell death .
Comparison with Similar Compounds
Similar Compounds
- MeOSuc-Ala-Ala-Pro-Val-pNA
- BDP 558/568 amine
- AC-green
- Naphthalene-1,2-dicarbaldehyde
- Rhodamine 800
- Vari Fluor 532 SE
- Coumarin-PEG2-SCO
- Acridine Orange hydrochloride
- N-(7-Nitrobenzofurazan-4-yl)phallacidin
- WSP-5
- Chromoionophore XIII
- FRETS-VWF73
- Biotin-11-UTP
- BODIPY FL SSE
- 3-HTC
- C.I. Pigment orange 34
- 1,2-Diamino-3,4-ethylenedioxybenzene
- TO-PRO-3 iodide
- Sulfo-CY-5.5 NHS ester
- tripotassium ATTO 647 NHS ester
- Quinoline yellow 2SF
- DiSulfo-ICG-azide disodium
- BODIPY 505/515
- 3-Acetylumbelliferyl β-D-Glucopyranoside
- Ethyl 8’-apo-caroten-8’-oate
- Ac-DNLD-AMC
- Mucicarmine
- Maackia Amurensis Lectin II
- Disperse Red 278
- Solvent blue 97 .
Uniqueness
NSC15364 is unique due to its specific inhibition of VDAC1 oligomerization, which is a critical step in the apoptotic process . This makes it a valuable tool for studying apoptosis and developing therapeutic agents targeting diseases where apoptosis is dysregulated .
Biological Activity
1,3-Bis(4-Aminophenyl)urea, also known as NSC 15364, is a chemical compound with the molecular formula C13H14N4O. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an apoptosis inhibitor through its interaction with mitochondrial membrane proteins. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C13H14N4O
- Molecular Weight : 242.28 g/mol
- IUPAC Name : this compound
- InChI Key : QZONQGJQZBHGQZ-UHFFFAOYSA-N
This compound primarily exerts its biological effects through:
- Inhibition of VDAC1 : The compound interacts with voltage-dependent anion channel 1 (VDAC1), preventing its oligomerization. This inhibition is crucial as VDAC1 plays a significant role in regulating apoptosis. By blocking this channel, the compound can potentially prevent programmed cell death in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against several cancer types, including breast (T-47D), leukemia (SR), melanoma (SK-MEL-5), and colon cancer cells (HCT-116).
- Inhibition Rates : In one study, it showed inhibition rates of approximately 90% against T-47D breast cancer cells and over 80% against other tested lines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation:
- A study reported that derivatives of this compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate and renal cancer cell lines .
- Another investigation found that it significantly affected the growth of MDA-MB-435 melanoma cells with a growth percent (GP) inhibition of 15.43% .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | IC50 Values (µM) |
---|---|---|
This compound | VDAC1 inhibition | 0.67 - 0.87 |
4,4'-Diaminocarbanilide | Apoptosis induction via different pathways | Not specified |
N,N'-Bis(4-Aminophenyl)urea | Similar VDAC interaction | Not specified |
This table illustrates how this compound stands out due to its specific interaction with VDAC1 compared to other similar compounds.
Applications in Medicine
The potential therapeutic applications of this compound extend beyond anticancer properties:
- Apoptosis Inhibition : Its ability to inhibit apoptosis through VDAC1 makes it a candidate for further research in cancer therapies.
- Drug Development : The compound serves as a valuable building block for synthesizing new bioactive compounds in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for 1,3-Bis(4-Aminophenyl)urea?
The compound is typically synthesized via condensation reactions between aromatic amines and urea derivatives. For example, bromoacetophenone derivatives can be refluxed with urea in dimethylformamide (DMF), followed by extraction with ethyl acetate and purification via silica gel chromatography using a PE-EtOAc-Et₃N solvent system . Characterization often involves NMR, FTIR, and mass spectrometry to confirm structure and purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
X-ray crystallography is critical for resolving its crystal structure and hydrogen-bonding patterns, as demonstrated in studies of analogous N,N'-bis(aryl)urea derivatives . Computational methods (e.g., DFT) can predict electronic properties, while experimental techniques like UV-Vis spectroscopy and cyclic voltammetry assess optical and redox behavior relevant to applications in organic electronics .
Q. What physicochemical properties of this compound influence its solubility and reactivity?
The compound’s molecular weight (344.49 g/mol), aromaticity, and urea backbone contribute to limited solubility in polar aprotic solvents like DMF. Substituents on the aromatic rings modulate reactivity in electrophilic substitution or polymerization reactions, necessitating optimization of solvent systems and reaction temperatures .
Advanced Research Questions
Q. What is the mechanistic role of this compound in modulating VDAC1 oligomerization and apoptosis?
Studies identify it as a VDAC1 oligomerization inhibitor, disrupting mitochondrial membrane permeability and caspase activation. Researchers employ hydrogen peroxide detection assays (via Amplex Red) to screen its ALR-inhibiting activity, complemented by Western blotting for apoptosis markers (e.g., BAX, Bcl-2) and fluorescence-based TUNEL assays .
Q. How can this compound be integrated into polymers for advanced material applications?
As a diamine monomer, it can be copolymerized with aromatic dicarboxylic acid chlorides to form polyamides. Reaction conditions (e.g., low-temperature polycondensation in NMP with LiCl) yield high-molecular-weight polymers. Thermal stability (TGA) and mechanical properties (DSC, tensile testing) are compared against isomers to evaluate structure-property relationships .
Q. What experimental strategies resolve contradictions in reported biochemical data (e.g., varying IC₅₀ values in VDAC inhibition)?
Discrepancies may arise from cell line-specific responses or assay conditions. To address this, researchers should standardize protocols:
- Use isoform-specific VDAC antibodies in immunoprecipitation.
- Validate hydrogen peroxide measurements with catalase controls.
- Test compound stability under physiological pH and temperature .
Q. How does this compound perform as a hole-injecting material in organic electroluminescent (EL) devices?
In EL devices, its electron-rich aromatic system facilitates hole injection. Researchers deposit thin films via spin-coating or vacuum sublimation, followed by AFM for morphology analysis. Device efficiency (e.g., luminance, external quantum efficiency) is tested using current-voltage-luminance (I-V-L) systems, with comparisons to commercial materials like PEDOT:PSS .
Q. Methodological Notes
- Data Interpretation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside cellular assays).
- Troubleshooting : Low solubility can be mitigated by derivatization (e.g., introducing sulfonate groups) or using co-solvents like THF/DMSO mixtures.
- Safety : Handle with gloves under inert atmospheres; avoid exposure to moisture due to urea’s hygroscopic nature .
Properties
IUPAC Name |
1,3-bis(4-aminophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPWYRGGJSHAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280079 | |
Record name | 1,3-Bis(4-Aminophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4550-72-5 | |
Record name | 1,3-Bis(4-Aminophenyl)urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis(4-Aminophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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